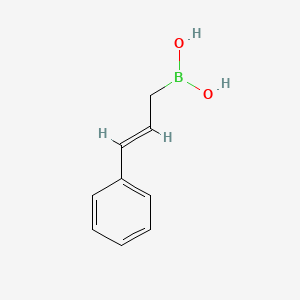

Cinnamylboronic acid

Description

Properties

Molecular Formula |

C9H11BO2 |

|---|---|

Molecular Weight |

162.00 g/mol |

IUPAC Name |

[(E)-3-phenylprop-2-enyl]boronic acid |

InChI |

InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7,11-12H,8H2/b7-4+ |

InChI Key |

LQXJHYLAKVFVCZ-QPJJXVBHSA-N |

Isomeric SMILES |

B(C/C=C/C1=CC=CC=C1)(O)O |

Canonical SMILES |

B(CC=CC1=CC=CC=C1)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamylboronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between cinnamyl halides and boronic acid derivatives. For example, the reaction of cinnamyl bromide with boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Cinnamylboronic acid undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form cinnamyl alcohol or cinnamaldehyde.

Reduction: Reduction reactions can convert it into cinnamyl derivatives with different functional groups.

Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium or copper catalysts are frequently employed in substitution reactions, with bases like potassium carbonate or cesium fluoride.

Major Products Formed

Oxidation: Cinnamyl alcohol, cinnamaldehyde.

Reduction: Various cinnamyl derivatives.

Substitution: Substituted cinnamyl compounds with different functional groups.

Scientific Research Applications

Cinnamylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

Medicine: Research is ongoing into its use in the synthesis of pharmaceuticals and therapeutic agents.

Industry: It is utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of cinnamylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid moiety can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Key Differences :

- The cinnamyl group’s extended conjugation enhances stability in cross-coupling reactions but introduces steric challenges compared to benzyl analogs .

- Benzylboronic acid esters exhibit faster reaction kinetics in Pd-mediated methylations due to reduced steric hindrance .

Functional Comparison: this compound vs. Allylboronic Acids

Key Differences :

- This compound delivers higher enantioselectivity and broader substrate compatibility in asymmetric allylboration due to its aromatic stabilization .

- Electron-deficient allylboronic acids (e.g., 4-trifluoromethyl) show reduced yields, likely due to destabilization of the boronate intermediate .

Comparison with Other Structurally Similar Boronic Acids

highlights phenylboronic acid derivatives with substituents like carboxamide groups (e.g., (3-(Dimethylcarbamoyl)phenyl)boronic acid). These analogs exhibit:

Biological Activity

Cinnamylboronic acid is a derivative of cinnamic acid that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes recent findings from various studies, highlighting its mechanisms of action, efficacy against different pathogens, and implications for therapeutic use.

Overview of this compound

This compound is characterized by the presence of a boronic acid functional group attached to a cinnamyl moiety. This structural modification enhances its lipophilicity and biological activity, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against fungal strains and bacteria. Its mechanism of action primarily involves disrupting cell membrane integrity and inhibiting essential cellular functions.

1. Antifungal Activity

Recent studies have demonstrated that this compound derivatives possess potent antifungal activity. For instance, the Minimum Inhibitory Concentration (MIC) values indicate varying degrees of effectiveness against several fungal strains:

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | 1832.62 | C. albicans |

| Ethyl cinnamate | 726.36 | C. albicans |

| Butyl cinnamate | 626.62 | A. flavus |

| Pentyl cinnamate | 672.83 | S. aureus |

These results suggest that modifications to the alkyl chain length can enhance antifungal potency, with longer chains generally correlating with increased activity due to improved membrane penetration .

2. Antibacterial Activity

This compound also demonstrates antibacterial properties against various Gram-positive and Gram-negative bacteria. The MIC values for selected compounds are summarized below:

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | 550.96 | E. coli |

| Methyl cinnamate | 789.19 | S. aureus |

| Propyl cinnamate | 672.83 | Enterococcus hirae |

The structure-activity relationship indicates that the presence of electron-withdrawing groups enhances antibacterial activity, while bulky substituents may hinder it .

The biological activity of this compound is attributed to its interaction with cellular components:

- Cell Membrane Disruption : Studies show that this compound interacts with ergosterol in fungal membranes, leading to increased permeability and cell death.

- Inhibition of Biofilm Formation : this compound has been observed to inhibit biofilm formation in bacterial cultures, which is crucial for managing chronic infections .

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

- Antimicrobial Resistance : In a study focusing on drug-resistant strains, this compound derivatives showed enhanced efficacy compared to traditional antibiotics, highlighting their potential as alternatives in treating resistant infections .

- Cancer Treatment : Research indicates that cinnamyl derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, certain derivatives demonstrated IC50 values as low as 1.35 µM against HeLa cells, suggesting strong anticancer potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cinnamylboronic acid, and how can researchers ensure reproducibility?

- Methodological Answer : The primary synthesis involves transmetallation of cinnamyl Grignard reagents with borate esters or Miyaura borylation of cinnamyl halides using palladium catalysts. For reproducibility, document precise stoichiometry (e.g., 1:1.2 molar ratio of halide to bis(pinacolato)diboron), reaction temperature (typically 80–100°C), and inert atmosphere conditions. Purification via silica gel chromatography (hexane/ethyl acetate gradient) followed by NMR (¹H, ¹³C, and ¹¹B) and HPLC (>95% purity) is critical .

Q. Which characterization techniques are essential for confirming the identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid formation.

- ¹H/¹³C NMR : Peaks at δ 6.2–6.8 ppm (vinyl protons) and δ 125–140 ppm (aromatic carbons) validate the cinnamyl moiety.

- HPLC-MS : Quantify purity and detect hydrolytic byproducts (e.g., boroxines).

- FT-IR : B-O stretching at ~1340 cm⁻¹ and B-OH at ~3200 cm⁻¹ .

Q. How is this compound typically employed in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : It reacts with aryl/vinyl halides (e.g., iodobenzene) using Pd(PPh₃)₄ (2–5 mol%) and a base (e.g., K₂CO₃) in THF/H₂O (3:1) at 70°C. Key considerations:

- Stoichiometry : Excess boronic acid (1.5 eq) mitigates homocoupling.

- Ligand selection : Bulky ligands (e.g., SPhos) enhance selectivity for sterically hindered partners.

- Work-up : Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography .

Advanced Research Questions

Q. What experimental strategies address low yields or side reactions in this compound-mediated cross-couplings?

- Methodological Answer :

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with XPhos) to reduce protodeboronation.

- Solvent systems : Mixed solvents (toluene/ethanol) improve solubility of hydrophobic substrates.

- Additives : Use molecular sieves to sequester water and inhibit hydrolysis.

- Design of Experiments (DoE) : Statistically vary temperature, base strength, and ligand ratio to identify optimal conditions .

Q. How can researchers assess and mitigate the hydrolytic instability of this compound in aqueous reactions?

- Methodological Answer :

- Stability assays : Monitor degradation via ¹¹B NMR over 24 hours in buffered solutions (pH 7–9).

- Stabilizers : Add 1,2-dimethoxyethane (DME) or use boronic ester derivatives (e.g., pinacol ester) for prolonged storage.

- In-situ generation : Prepare the boronic acid immediately before use via ester hydrolysis .

Q. What computational methods aid in predicting the reactivity of this compound in novel transformations?

- Methodological Answer :

- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in allylic couplings.

- Molecular docking : Simulate interactions with enzyme active sites for biocatalytic applications.

- Machine learning : Train models on existing cross-coupling datasets to forecast reaction outcomes .

Q. How should researchers resolve contradictions in reported catalytic activities of this compound across studies?

- Methodological Answer :

- Meta-analysis : Compare substrate scope, catalyst loading, and solvent systems across literature (e.g., PdCl₂ vs. Pd(OAc)₂).

- Control experiments : Replicate disputed reactions under standardized conditions (e.g., 1 eq substrate, 80°C, 12 h).

- Advanced analytics : Use LC-MS to detect trace intermediates (e.g., palladacycles) that may explain divergent results .

Q. What methodologies enable the design of this compound derivatives for targeted applications (e.g., bioorthogonal chemistry)?

- Methodological Answer :

- Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity.

- Click chemistry : Functionalize the boronic acid with tetrazines for inverse electron-demand Diels-Alder reactions.

- High-throughput screening : Use robotic platforms to test derivatives in parallel catalytic or binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.